molecular formula C16H22ClN5S B10951334 1-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-3-[3-(dimethylamino)propyl]thiourea

1-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-3-[3-(dimethylamino)propyl]thiourea

Cat. No.: B10951334
M. Wt: 351.9 g/mol
InChI Key: XCEZVBWCKNDJHL-UHFFFAOYSA-N
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Description

N-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-N’-[3-(DIMETHYLAMINO)PROPYL]THIOUREA is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with a chlorobenzyl group and a thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-N’-[3-(DIMETHYLAMINO)PROPYL]THIOUREA typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Substitution with Chlorobenzyl Group: The pyrazole ring is then reacted with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate to introduce the chlorobenzyl group.

    Introduction of the Thiourea Moiety: The final step involves the reaction of the substituted pyrazole with N,N-dimethylaminopropyl isothiocyanate to form the desired thiourea derivative.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-N’-[3-(DIMETHYLAMINO)PROPYL]THIOUREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Amines, thiols; reactions often conducted in polar solvents like dimethylformamide or acetonitrile at room temperature or under reflux.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-N’-[3-(DIMETHYLAMINO)PROPYL]THIOUREA has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.

    Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a lead compound for drug development.

    Material Science: The compound’s unique structural features make it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-N’-[3-(DIMETHYLAMINO)PROPYL]THIOUREA involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorobenzyl)-N’-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]thiourea
  • N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-N’-[3-(1H-imidazol-1-yl)propyl]thiourea

Uniqueness

N-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-N’-[3-(DIMETHYLAMINO)PROPYL]THIOUREA is unique due to its specific substitution pattern and the presence of both a pyrazole ring and a thiourea moiety

Properties

Molecular Formula

C16H22ClN5S

Molecular Weight

351.9 g/mol

IUPAC Name

1-[1-[(4-chlorophenyl)methyl]pyrazol-4-yl]-3-[3-(dimethylamino)propyl]thiourea

InChI

InChI=1S/C16H22ClN5S/c1-21(2)9-3-8-18-16(23)20-15-10-19-22(12-15)11-13-4-6-14(17)7-5-13/h4-7,10,12H,3,8-9,11H2,1-2H3,(H2,18,20,23)

InChI Key

XCEZVBWCKNDJHL-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCNC(=S)NC1=CN(N=C1)CC2=CC=C(C=C2)Cl

Origin of Product

United States

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